molecular formula C21H16O4 B13790560 3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid

3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid

Katalognummer: B13790560
Molekulargewicht: 332.3 g/mol
InChI-Schlüssel: LCEZMJMCWNWITE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid is an aromatic compound with a complex structure that includes multiple benzene rings and carboxylic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand that binds to metal ions, forming coordination complexes. These complexes can then participate in various biochemical processes, such as catalysis or signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid is unique due to the presence of a methyl group on one of the benzene rings, which can influence its chemical reactivity and physical properties. This structural variation can lead to different interactions with other molecules and materials, making it a valuable compound for specific applications.

Eigenschaften

Molekularformel

C21H16O4

Molekulargewicht

332.3 g/mol

IUPAC-Name

3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid

InChI

InChI=1S/C21H16O4/c1-13-8-18(14-4-2-6-16(10-14)20(22)23)12-19(9-13)15-5-3-7-17(11-15)21(24)25/h2-12H,1H3,(H,22,23)(H,24,25)

InChI-Schlüssel

LCEZMJMCWNWITE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C3=CC(=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.